Cas no 1500965-80-9 (1H-Benzimidazole-2-sulfonyl chloride, 1-methyl-)
1H-Benzimidazole-2-sulfonyl chloride, 1-methyl- Chemical and Physical Properties
Names and Identifiers
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- 1H-Benzimidazole-2-sulfonyl chloride, 1-methyl-
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- Inchi: 1S/C8H7ClN2O2S/c1-11-7-5-3-2-4-6(7)10-8(11)14(9,12)13/h2-5H,1H3
- InChI Key: JLPABJXOJCJBND-UHFFFAOYSA-N
- SMILES: C1(S(Cl)(=O)=O)N(C)C2=CC=CC=C2N=1
1H-Benzimidazole-2-sulfonyl chloride, 1-methyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-4990781-0.05g |
1-methyl-1H-1,3-benzodiazole-2-sulfonyl chloride |
1500965-80-9 | 0.05g |
$900.0 | 2023-07-06 | ||
| Enamine | EN300-4990781-0.1g |
1-methyl-1H-1,3-benzodiazole-2-sulfonyl chloride |
1500965-80-9 | 0.1g |
$943.0 | 2023-07-06 | ||
| Enamine | EN300-4990781-0.25g |
1-methyl-1H-1,3-benzodiazole-2-sulfonyl chloride |
1500965-80-9 | 0.25g |
$985.0 | 2023-07-06 | ||
| Enamine | EN300-4990781-0.5g |
1-methyl-1H-1,3-benzodiazole-2-sulfonyl chloride |
1500965-80-9 | 0.5g |
$1027.0 | 2023-07-06 | ||
| Enamine | EN300-4990781-1.0g |
1-methyl-1H-1,3-benzodiazole-2-sulfonyl chloride |
1500965-80-9 | 1.0g |
$1070.0 | 2023-07-06 | ||
| Enamine | EN300-4990781-2.5g |
1-methyl-1H-1,3-benzodiazole-2-sulfonyl chloride |
1500965-80-9 | 2.5g |
$2100.0 | 2023-07-06 | ||
| Enamine | EN300-4990781-5.0g |
1-methyl-1H-1,3-benzodiazole-2-sulfonyl chloride |
1500965-80-9 | 5.0g |
$3105.0 | 2023-07-06 | ||
| Enamine | EN300-4990781-10.0g |
1-methyl-1H-1,3-benzodiazole-2-sulfonyl chloride |
1500965-80-9 | 10.0g |
$4606.0 | 2023-07-06 | ||
| Key Organics Ltd | AS-0273-0.25g |
1-methyl-1H-1,3-benzodiazole-2-sulfonyl chloride |
1500965-80-9 | >95% | 0.25g |
£133.00 | 2025-02-09 | |
| Key Organics Ltd | AS-0273-1g |
1-methyl-1H-1,3-benzodiazole-2-sulfonyl chloride |
1500965-80-9 | >95% | 1g |
£253.00 | 2025-02-09 |
1H-Benzimidazole-2-sulfonyl chloride, 1-methyl- Related Literature
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
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Jason Wan Lab Chip, 2020,20, 4528-4538
Additional information on 1H-Benzimidazole-2-sulfonyl chloride, 1-methyl-
Recent Advances in the Application of 1H-Benzimidazole-2-sulfonyl chloride, 1-methyl- (CAS: 1500965-80-9) in Chemical Biology and Pharmaceutical Research
The compound 1H-Benzimidazole-2-sulfonyl chloride, 1-methyl- (CAS: 1500965-80-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile reactivity and potential applications in drug discovery and development. This sulfonyl chloride derivative, characterized by its benzimidazole core, serves as a crucial intermediate in the synthesis of various biologically active molecules. Recent studies have highlighted its utility in the construction of sulfonamide-based inhibitors, which are increasingly important in targeting enzymes and receptors involved in disease pathways.
One of the key areas of research involving 1H-Benzimidazole-2-sulfonyl chloride, 1-methyl- is its role in the development of protease inhibitors. Proteases are enzymes that play critical roles in numerous physiological and pathological processes, making them attractive targets for therapeutic intervention. Recent publications have demonstrated the efficacy of sulfonamide derivatives synthesized from this compound in inhibiting specific proteases associated with cancer and infectious diseases. For instance, a 2023 study published in the *Journal of Medicinal Chemistry* reported the synthesis of a series of sulfonamide-based inhibitors using 1500965-80-9 as a key building block, showing potent activity against matrix metalloproteinases (MMPs) implicated in tumor metastasis.
In addition to its applications in protease inhibition, 1H-Benzimidazole-2-sulfonyl chloride, 1-methyl- has been explored as a precursor for the development of novel antimicrobial agents. The rise of antibiotic-resistant pathogens has necessitated the discovery of new chemical entities with unique mechanisms of action. Researchers have leveraged the reactivity of this compound to create sulfonamide-linked benzimidazole hybrids, which exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria. A recent study in *Bioorganic & Medicinal Chemistry Letters* highlighted the synthesis and evaluation of such hybrids, revealing promising minimal inhibitory concentrations (MICs) against multidrug-resistant strains.
Another emerging application of 1500965-80-9 is in the field of chemical proteomics, where it is used as a reactive probe to identify and characterize protein targets. Sulfonyl chlorides are known for their ability to form covalent bonds with nucleophilic amino acid residues, such as lysine and tyrosine, in proteins. This property has been exploited to develop activity-based probes (ABPs) that can profile enzyme activities in complex biological samples. A 2022 study in *ACS Chemical Biology* detailed the use of 1H-Benzimidazole-2-sulfonyl chloride, 1-methyl- derived probes to map the activity of serine hydrolases in cancer cell lysates, providing insights into potential therapeutic targets.
Despite its promising applications, challenges remain in the optimization of 1H-Benzimidazole-2-sulfonyl chloride, 1-methyl- based compounds for clinical use. Issues such as solubility, stability, and selectivity need to be addressed through further structural modifications and formulation studies. Recent advancements in computational chemistry and structure-activity relationship (SAR) analysis have provided valuable tools for guiding these optimizations. For example, molecular docking studies have been employed to predict the binding modes of sulfonamide derivatives, facilitating the design of more potent and selective inhibitors.
In conclusion, 1H-Benzimidazole-2-sulfonyl chloride, 1-methyl- (CAS: 1500965-80-9) represents a valuable scaffold in modern chemical biology and pharmaceutical research. Its applications span from protease inhibition and antimicrobial development to chemical proteomics, underscoring its versatility as a synthetic intermediate. Ongoing research efforts are expected to further elucidate its potential and address existing challenges, paving the way for the development of novel therapeutics. As the field progresses, interdisciplinary collaborations between chemists, biologists, and pharmacologists will be essential to fully exploit the capabilities of this compound.
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